![molecular formula C17H17N3O3 B5733244 2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5733244.png)
2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(4-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(4-methoxyphenyl)acrylamide, commonly known as DMF-DMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound belongs to the class of acrylamide derivatives and possesses unique biochemical and physiological properties that make it an attractive candidate for a wide range of research studies.
Mecanismo De Acción
DMF-DMA exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. DMF-DMA also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
DMF-DMA has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. DMF-DMA also increases the production of anti-inflammatory cytokines, such as IL-10, which further reduces inflammation. Additionally, DMF-DMA has been shown to promote the survival of neurons and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using DMF-DMA in lab experiments is its ability to inhibit the activity of COX-2 without affecting the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining. This makes DMF-DMA a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2. However, one of the limitations of using DMF-DMA is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of DMF-DMA. One potential area of research is the development of new drugs based on the structure of DMF-DMA. Another area of research is the investigation of the molecular mechanisms underlying the neuroprotective effects of DMF-DMA. Additionally, the use of DMF-DMA in combination with other drugs for the treatment of various diseases warrants further investigation.
Métodos De Síntesis
The synthesis of DMF-DMA involves the reaction between 5-(dimethylamino)-2-furancarboxaldehyde and 4-methoxyphenylacetonitrile in the presence of acetic acid and ammonium acetate. The reaction yields a yellow crystalline product that is purified through recrystallization and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
DMF-DMA has been extensively studied for its potential applications in the field of medical research. It has been shown to possess anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for the development of new drugs. DMF-DMA has also been investigated for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
(Z)-2-cyano-3-[5-(dimethylamino)furan-2-yl]-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-20(2)16-9-8-15(23-16)10-12(11-18)17(21)19-13-4-6-14(22-3)7-5-13/h4-10H,1-3H3,(H,19,21)/b12-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNJQUMXOXTJNH-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(O1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

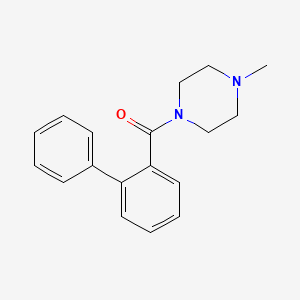
![3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B5733165.png)

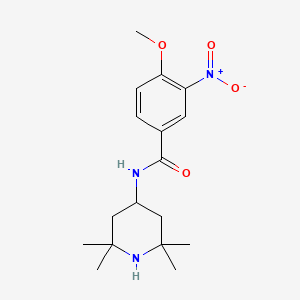
![N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5733175.png)
![7-(4-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5733190.png)
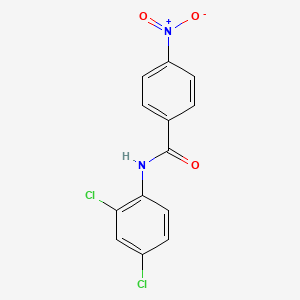
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5733203.png)
![4-[(3-fluoro-2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5733207.png)
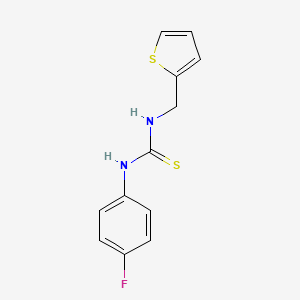
![5-{[(4-methylphenyl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5733252.png)
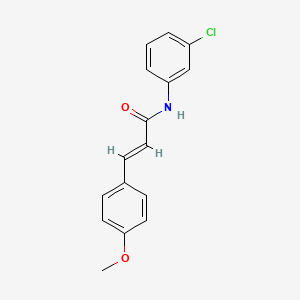
![[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B5733264.png)
![7-[(4-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5733272.png)